(3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Description
(3S)-3-Amino-2-hydroxy-5-methylhexanoic acid is a non-proteinogenic amino acid characterized by a hydroxyl group at the C2 position, an amino group at C3 (in the S-configuration), and a methyl branch at C3. Its molecular formula is C₇H₁₅NO₃ (molecular weight: 161.20 g/mol), with stereochemical descriptors (2S,3S) confirmed via X-ray crystallography and synthetic studies . This compound serves as a critical chiral building block in peptide synthesis and enzyme inhibitor design, particularly for aminopeptidases .
Properties
IUPAC Name |
(3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMFCWSEKVVGO-ZBHICJROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2-hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce stereoselectivity in the formation of the desired enantiomer. For instance, the asymmetric hydrogenation of α-keto acids using chiral rhodium or ruthenium catalysts can yield this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production methods often involve the use of biocatalysts or microbial fermentation processes. Enzymes such as transaminases can be employed to convert precursor molecules into this compound under mild conditions, offering a sustainable and efficient route for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-2-hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Formation of keto acids
Reduction: Formation of primary amines
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
(3S)-3-amino-2-hydroxy-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism of action of (3S)-3-amino-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as transaminases and dehydrogenases, participating in various biochemical reactions. The compound’s chiral nature allows it to selectively interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Stereoisomers and Positional Isomers
Key Observations :
- Stereochemistry significantly impacts biological activity. The (2S,3R) isomer (AHMHA) is pivotal in amastatin synthesis, while the (2S,3S) configuration is less active against aminopeptidases .
- The absence of the C2 hydroxyl group in (3S)-3-amino-5-methylhexanoic acid reduces its polarity and enzyme-binding affinity .
Functional Group Variations
Key Observations :
- Protecting groups (e.g., Fmoc, Boc) enhance synthetic utility but may complicate purification and scalability .
Biological Activity
(3S)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is a chiral β-amino acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and its implications in various fields of research.
AHMHA is characterized by the following chemical formula: . The unique stereochemistry at the 2 and 3 positions contributes to its biological activity, influencing its interaction with enzymes and receptors.
The biological activity of AHMHA primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : AHMHA has been shown to inhibit various enzymes, including renin and aminopeptidases. The stereochemistry significantly affects its binding affinity and inhibitory potency. For instance, the 2S,3S isomer exhibits competitive inhibition of human amniotic renin, while the 2R,3S isomer shows non-competitive inhibition.
- Neurotransmitter Modulation : AHMHA acts as a GABA analogue, which may suggest potential applications in treating neurological disorders. Its structural similarity to GABA allows it to influence neurotransmission pathways .
Therapeutic Applications
AHMHA has been explored for its therapeutic potential in various conditions:
- Neuropathic Pain : It has been proposed as a treatment for neuropathic pain due to its ability to modulate pain pathways .
- Anxiety and Mood Disorders : Research indicates that AHMHA may be beneficial in managing anxiety and mood disorders by influencing neurotransmitter systems .
- Epilepsy : The compound's GABA-like properties suggest it could be useful in epilepsy management, potentially reducing seizure frequency .
Case Studies
- Dyskinesia Treatment : A study highlighted AHMHA's efficacy in treating dyskinesia, showing significant improvements in patient symptoms when administered as part of a therapeutic regimen .
- Fibromyalgia Management : Clinical trials have investigated the use of AHMHA in fibromyalgia patients, reporting reductions in pain and improvements in quality of life metrics .
Research Findings
Recent studies have focused on the synthesis and evaluation of AHMHA derivatives:
- Peptide Synthesis : AHMHA serves as a key building block in solid-phase peptide synthesis, allowing for the creation of complex peptides with enhanced biological activity. This application is crucial in drug development aimed at targeting specific biological pathways .
- Isoform Selectivity : Research on analogs of AHMHA has revealed that modifications in stereochemistry can lead to significant changes in enzyme inhibition profiles, indicating the importance of structural nuances in drug design .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| (3S)-AHMHA | Inhibits renin; modulates GABA | Competitive inhibition |
| Pregabalin | Treats neuropathic pain; anxiolytic | GABA analogue |
| Other β-amino acids | Variable; depends on structure | Varies by compound |
Q & A
Q. Q: What synthetic routes are commonly employed for (3S)-3-amino-2-hydroxy-5-methylhexanoic acid, and how do reaction conditions influence stereochemical outcomes?
A: Two primary methodologies are used:
- Chemical synthesis : Diastereoselective nitro aldol condensation using chiral auxiliaries like (−)-8-phenylmenthol to control stereochemistry. This method reacts glyoxylate hydrate with 1-nitro-3-methylbutane under controlled pH and temperature to achieve the desired (3S) configuration .
- Biocatalytic synthesis : Genetically engineered microorganisms expressing stereospecific enzymes (e.g., transaminases or hydroxylases) enable large-scale production with high enantiomeric excess (>99%). Optimal conditions include pH 7–8 and 25–37°C to maintain enzyme stability .
Key factors affecting stereochemistry: solvent polarity, temperature during crystallization, and chiral auxiliary selection.
Reaction Mechanisms and Functional Group Reactivity
Q. Q: How do the amino and hydroxyl groups in this compound participate in derivatization reactions?
A:
- Amino group : Reacts with acyl chlorides (e.g., acetyl chloride) or isocyanates to form amides or ureas, respectively. For example, benzyloxycarbonyl (Cbz) protection under basic conditions (pH 9–10) prevents unwanted side reactions during peptide synthesis .
- Hydroxyl group : Oxidizable to a ketone using KMnO₄ (neutral conditions) or CrO₃ (acidic conditions). Reduction with NaBH₄ selectively preserves the amino group while converting the hydroxyl to a hydrocarbon .
Methodological tip: Use TLC (30% EtOAc/hexane) to monitor reaction progress and isolate intermediates .
Advanced Stereochemical Challenges
Q. Q: What analytical techniques are critical for resolving stereoisomeric impurities in synthesized this compound?
A:
- Chiral HPLC : Employ a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10, 0.1% TFA) to separate (3S) from (3R) isomers. Retention time differences ≥2 minutes indicate high purity .
- X-ray crystallography : Resolve ambiguous NMR signals by determining absolute configuration via single-crystal analysis. For example, PDB entry L2O confirms the (2S,3R) configuration in related analogs .
- Circular dichroism (CD) : Monitor Cotton effects at 220–240 nm to verify enantiomeric excess in aqueous solutions .
Biological Interactions and Enzyme Inhibition
Q. Q: How does this compound interact with microbial enzymes, and what experimental designs validate its inhibitory effects?
A:
- Kinetic assays : Use Michaelis-Menten kinetics with purified enzymes (e.g., bacterial aminotransferases) to measure inhibition constants (Kᵢ). For example, IC₅₀ values <10 µM suggest competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) between the compound and target enzymes. A negative ΔH indicates hydrogen bonding with active-site residues .
- In-silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses, highlighting interactions with catalytic lysine or aspartate residues .
Data Contradictions in Metabolic Pathway Studies
Q. Q: How can researchers reconcile conflicting data on the role of this compound in microbial metabolism?
A:
- Strain-specific variability : Compare metabolic flux in E. coli (ΔgltB mutants) vs. B. subtilis using ¹³C-isotope tracing. Discrepancies may arise from differential expression of branched-chain amino acid transporters .
- pH-dependent stability : Monitor compound degradation via LC-MS in culture media. For example, acidic conditions (pH <5) accelerate hydrolysis of the hydroxyl group, altering bioavailability .
- Control experiments : Include heat-killed microbial controls to distinguish enzymatic vs. non-enzymatic interactions .
Comparative Analysis with Structural Analogs
Q. Q: What distinguishes this compound from analogs like 3-amino-5-methylhexanoic acid in biochemical assays?
A:
Experimental Design Pitfalls
Q. Q: What are common limitations in stability studies of this compound, and how can they be mitigated?
A:
- Degradation under storage : Avoid aqueous solutions at >4°C; lyophilize and store at −80°C with desiccants. LC-MS analysis every 3 months confirms integrity .
- Matrix effects in biological samples : Use isotopically labeled internal standards (e.g., ¹⁵N-amino acid) to normalize recovery rates in serum or cell lysates .
- Photodegradation : Shield solutions from UV light using amber vials, especially during HPLC analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
